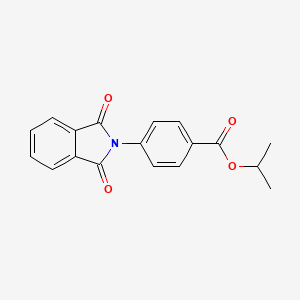
isopropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as IDB, and it has been found to have several interesting properties that make it useful in various research fields. In
Mecanismo De Acción
The mechanism of action of IDB is not fully understood. However, it is believed that the compound binds to certain receptors or enzymes in the body, leading to the observed effects. For example, in the case of metal ion detection, IDB is believed to bind to the metal ion, causing a conformational change that leads to fluorescence emission.
Biochemical and Physiological Effects:
IDB has been found to have several biochemical and physiological effects. For example, the compound has been found to have antioxidant properties, which makes it useful in the prevention of oxidative stress-related diseases. Additionally, IDB has been found to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using IDB in lab experiments is its high selectivity for certain metal ions. This property makes it useful in the detection of metal ions in complex biological systems. Additionally, IDB has been found to have low toxicity, which makes it safe for use in lab experiments.
One of the limitations of using IDB in lab experiments is its limited solubility in water. This property makes it difficult to use in aqueous environments. Additionally, IDB has been found to have low stability under certain conditions, which can affect its performance in lab experiments.
Direcciones Futuras
There are several future directions for the research of IDB. One potential direction is the development of new synthesis methods that improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of IDB and its effects on biological systems. Finally, there is a need for the development of new applications for IDB in scientific research, such as in the treatment of other diseases or in the development of new materials.
Métodos De Síntesis
The synthesis method of IDB involves the reaction of 4-aminobenzoic acid with phthalic anhydride in the presence of isopropanol. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. This method has been found to be efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
IDB has been found to have several potential applications in scientific research. One of the primary uses of IDB is as a fluorescent probe for the detection of metal ions. The compound has been found to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes IDB useful in the detection of metal ions in biological systems.
Another potential application of IDB is as a photosensitizer for photodynamic therapy. The compound has been found to have phototoxic effects on cancer cells when exposed to light of a specific wavelength. This property makes IDB useful in the treatment of cancer.
Propiedades
IUPAC Name |
propan-2-yl 4-(1,3-dioxoisoindol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(2)23-18(22)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)17(19)21/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVSDHFMXOYHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)
![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)
![2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid](/img/structure/B5698984.png)
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)

